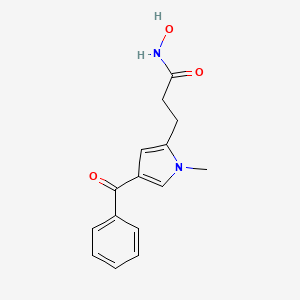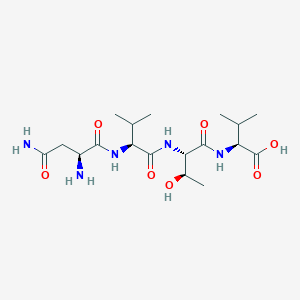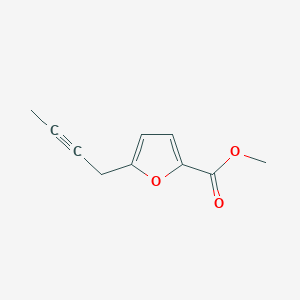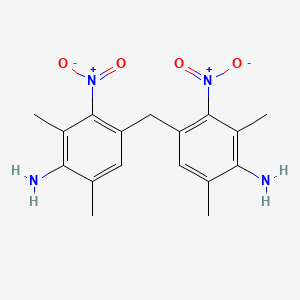![molecular formula C16H15NOS B12532214 N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine CAS No. 797760-88-4](/img/structure/B12532214.png)
N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine typically involves the reaction of thioxanthene derivatives with hydroxylamine. The process can be carried out under various conditions, often requiring the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thioxanthene derivatives.
Scientific Research Applications
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-isopropylhydroxylamine
- N,N-Diisopropylethylamine
Uniqueness
N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is unique due to its thioxanthene core structure, which imparts distinct chemical and physical properties. This sets it apart from other similar compounds, making it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
797760-88-4 |
|---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(2-propan-2-ylthioxanthen-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NOS/c1-10(2)11-7-8-15-13(9-11)16(17-18)12-5-3-4-6-14(12)19-15/h3-10,18H,1-2H3 |
InChI Key |
VLEYBRSDIDARAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)


![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)

![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
